Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate
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Overview
Description
Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction to create the starting material, followed by further reactions with substituted thiophenols in the presence of potassium carbonate and dimethylformamide . Another approach involves the diazo-coupling process between aniline derivatives and benzothiazole intermediates at lower temperatures .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzothiazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The benzothiazole moiety is known to interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and antiviral properties.
2-Mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
Benzothiazole derivatives: Various derivatives are explored for their pharmacological activities.
Uniqueness
Methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and chloro substituents, along with the benzothiazole core, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H9ClN2O4S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
methyl 4-(5-chloro-6-nitro-1,3-benzothiazol-2-yl)benzoate |
InChI |
InChI=1S/C15H9ClN2O4S/c1-22-15(19)9-4-2-8(3-5-9)14-17-11-6-10(16)12(18(20)21)7-13(11)23-14/h2-7H,1H3 |
InChI Key |
ZIQGJRYPXPWPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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